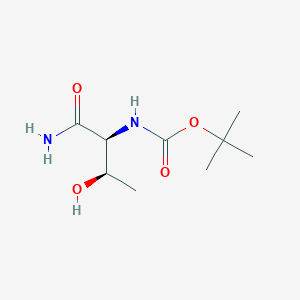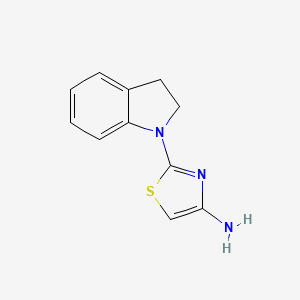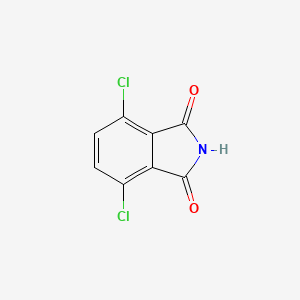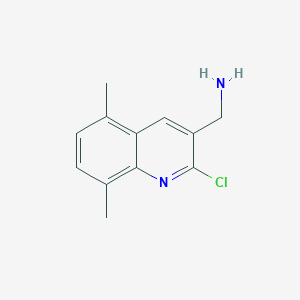
1-(Difluoromethoxy)-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-2-naphthonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and a nitrile group
Preparation Methods
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-(Difluoromethoxy)-2-naphthonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-2-naphthonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-naphthonitrile can be compared with other fluorinated naphthalene derivatives:
1-(Trifluoromethoxy)-2-naphthonitrile: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and biological activity.
2-(Difluoromethoxy)-1-naphthonitrile: Positional isomer with potentially different physical and chemical properties.
1-(Difluoromethoxy)-3-naphthonitrile: Another positional isomer with unique reactivity patterns. These comparisons highlight the importance of the position and nature of substituents on the naphthalene ring in determining the compound’s properties and applications
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-(difluoromethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-9(7-15)6-5-8-3-1-2-4-10(8)11/h1-6,12H |
InChI Key |
CIOCUAUBXZCYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)




![10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11888269.png)
![3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11888272.png)


![4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine](/img/structure/B11888283.png)
![(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one](/img/structure/B11888286.png)

![1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
